molecular formula C17H21NO4.BrH<br>C17H22BrNO4 B192344 Scopolamine hydrobromide CAS No. 114-49-8

Scopolamine hydrobromide

Cat. No.: B192344
CAS No.: 114-49-8
M. Wt: 384.3 g/mol
InChI Key: WTGQALLALWYDJH-BKODDQECSA-N
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Mechanism of Action

Target of Action

Scopolamine hydrobromide primarily targets the muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . These receptors play a crucial role in the parasympathetic nervous system and cholinergic signaling .

Mode of Action

This compound acts as a non-selective competitive inhibitor of M1-M5 mAChRs . It structurally mimics the natural neurotransmitter acetylcholine, allowing it to antagonize mAChRs . This interaction results in several therapeutic and adverse effects related to the alteration of the parasympathetic nervous system and cholinergic signaling .

Biochemical Pathways

This compound’s action on mAChRs affects various biochemical pathways. For instance, it has been found to regulate multiple signaling pathways in the context of viral infections, contributing to antiviral effects .

Pharmacokinetics

This compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 20-40% . The compound is metabolized in the liver, specifically by the CYP3A4 enzyme . Its elimination half-life is approximately 5 hours . This compound can be administered in various ways, including orally, transdermally, and intravenously .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can inhibit the secretion of saliva and sweat, decrease gastrointestinal secretions and motility, cause drowsiness, dilate the pupils, increase heart rate, and depress motor function . These effects are primarily due to its anticholinergic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as daily exposure to sunlight and soil composition can impact the growth of plants from which scopolamine is extracted . .

Biochemical Analysis

Biochemical Properties

Scopolamine hydrobromide acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect . It interacts with these receptors, blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . This interaction alters the biochemical reactions within the body, leading to its therapeutic effects .

Cellular Effects

This compound influences cell function by altering cell signaling pathways. By blocking muscarinic acetylcholine receptors, it disrupts the normal signaling processes within cells . This disruption can affect various cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine . This binding interaction leads to changes in gene expression within the cells. As a result, the drug exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, long-term treatment with this compound has been shown to induce significant increases in locomotion and exploratory behavior in rats . The drug’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, studies have shown that the cognitive ability and spatial memory ability of mice with memory disorder significantly increased after four weeks of intragastric administration of this compound . High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels . For instance, it is a substrate for the enzyme hyoscyamine 6β-hydroxylase, which is involved in the biosynthesis of scopolamine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can be absorbed through the skin to cause effects . The drug’s distribution within the body can be influenced by various factors, including its interaction with transporters or binding proteins .

Subcellular Localization

Current knowledge suggests that the drug primarily interacts with muscarinic acetylcholine receptors, which are located in various compartments within the cell

Chemical Reactions Analysis

Types of Reactions

Scopolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scopolamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

114-49-8

Molecular Formula

C17H21NO4.BrH
C17H22BrNO4

Molecular Weight

384.3 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+;

InChI Key

WTGQALLALWYDJH-BKODDQECSA-N

impurities

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine);  (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine);  (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid);  hyoscyamine

SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.Br

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br

Color/Form

Viscous liquid

melting_point

387 °F (decomposes) (NTP, 1992)

Key on ui other cas no.

114-49-8
672-21-9

physical_description

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992)

Pictograms

Acute Toxic; Irritant; Health Hazard

shelf_life

The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C;  freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C).
SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Apo Dimenhydrinate
Apo-Dimenhydrinate
Aviomarin
Biodramina
Calm X
Calm-X
Cinfamar
Contramareo
Dimen Heumann
Dimen Lichtenstein
Dimenhydrinate
Dimetabs
Dinate
Diphenhydramine Theoclate
DMH
Dramamine
Dramanate
Gravol
Heumann, Dimen
Lünopharm, Reisetabletten
Lichtenstein, Dimen
Marmine
Motion Aid
Motion-Aid
Nausicalm
Reisegold
Reisetabletten Lünopharm
Reisetabletten ratiopharm
Reisetabletten Stada
Reisetabletten-ratiopharm
Rodovan
RubieMen
Stada, Reisetabletten
Superpep
Theoclate, Diphenhydramine
Travel Well
TripTone
Vertigo Vomex
Vertigo-Vomex
Vomacur
Vomex A
Vomisin
Wehamine

vapor_pressure

7.18X10-9 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of scopolamine hydrobromide?

A1: this compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. [, , , , ] This means it binds to these receptors, preventing acetylcholine from binding and activating them.

Q2: What are the downstream effects of this compound's antagonism of muscarinic receptors?

A2: Blocking muscarinic receptors leads to a range of physiological effects, including reduced salivary and bronchial secretions, dilation of pupils, increased heart rate, and effects on the central nervous system such as sedation, amnesia, and reduced motion sickness. [, , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C17H21NO4·HBr. Its molecular weight is 384.26 g/mol. [, ]

Q4: Is there spectroscopic data available for this compound?

A4: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. Proton nuclear magnetic resonance spectroscopy (1H-NMR) has been employed to determine the absolute content of this compound and identify impurities like ethanol. [] UV spectrophotometry provides a rapid and accurate method for determining this compound concentration in injections. [, ] Additionally, surface-enhanced Raman spectroscopy (SERS) allows for sensitive and non-destructive detection of this compound in aqueous solutions. [, ]

Q5: How does the formulation of this compound affect its stability and delivery?

A5: Researchers are exploring various formulation strategies to optimize the delivery and stability of this compound. Microemulsions have shown promise for transdermal delivery, with factors like droplet size and viscosity influencing permeation rates. [, ] Nasal in situ gels based on chitosan and β-glycerophosphate exhibit sustained-release properties suitable for nasal administration. [] Additionally, orally disintegrating microencapsule tablets based on the NiMS system offer advantages for convenient administration and improved bioavailability. []

Q6: How is this compound absorbed and distributed in the body?

A6: this compound is well-absorbed following various routes of administration, including oral, transdermal, and intravenous. It readily crosses the blood-brain barrier, leading to its central nervous system effects. [, , , ]

Q7: How is this compound metabolized and excreted?

A7: this compound is primarily metabolized in the liver and excreted in urine. [, , ]

Q8: What animal models have been used to study the effects of this compound?

A8: Researchers have employed various animal models, including rats, mice, rabbits, and sheep, to investigate the effects of this compound on learning, memory, anxiety, and other physiological functions. [, , , , , , ]

Q9: Are there any clinical trials investigating the potential of this compound?

A9: Yes, clinical trials have explored the efficacy of this compound for various indications, including motion sickness, postoperative nausea and vomiting, and even treatment-resistant depression. [, ]

Q10: What are the known toxicities and side effects associated with this compound?

A10: this compound, particularly at higher doses, can cause adverse effects such as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment. [, , , ]

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